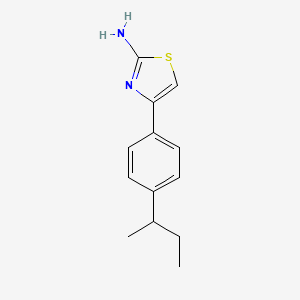

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a sec-butyl group attached to the phenyl ring, which is further connected to the thiazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For example, 2-bromoacetophenone can react with thiourea to form 2-aminothiazole.

Attachment of the Sec-butylphenyl Group: The sec-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. In this step, 4-sec-butylbenzene can be alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Coupling Reaction: The final step involves coupling the 2-aminothiazole with the 4-sec-butylphenyl group. This can be achieved through a nucleophilic substitution reaction where the amino group of the thiazole attacks the electrophilic carbon of the sec-butylphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to minimize waste and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the molecule.

Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Alkyl halides, acyl chlorides, anhydrous conditions, and aprotic solvents like dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Alkylated or acylated thiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine has shown promise in medicinal chemistry primarily as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Recent studies have indicated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth is under investigation .

- Antimicrobial Properties : Research has pointed to the compound's effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disrupting bacterial cell wall synthesis .

Materials Science

The compound's unique chemical structure makes it suitable for applications in materials science.

- Polymer Additive : this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers has been shown to improve resistance to degradation under heat .

Environmental Applications

The environmental impact of thiazole derivatives is also being explored.

- Pesticide Development : The compound's biological activity suggests potential use in developing new pesticides that are effective yet environmentally friendly. Studies are focusing on its efficacy in controlling pest populations while minimizing harm to non-target species .

Case Study 1: Anticancer Research

A recent study investigated the cytotoxic effects of this compound on breast cancer cells. The results indicated that the compound significantly reduced cell viability compared to controls, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Polymer Enhancement

In a study examining the use of thiazole derivatives in polymer science, researchers incorporated this compound into a polyvinyl chloride matrix. The modified polymer exhibited improved thermal stability and mechanical strength, demonstrating the compound's utility as a performance enhancer in material applications.

Mécanisme D'action

The mechanism of action of 4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity. The sec-butylphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-sec-Butylphenol: A phenolic compound with a similar sec-butyl group but lacks the thiazole ring.

2-Aminothiazole: Contains the thiazole ring but lacks the sec-butylphenyl group.

4-tert-Butylphenyl-1,3-thiazol-2-amine: Similar structure but with a tert-butyl group instead of a sec-butyl group.

Uniqueness

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine is unique due to the combination of the sec-butylphenyl group and the thiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various research applications.

Activité Biologique

4-(4-Sec-butylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C13H16N2S, with a molecular weight of approximately 232.35 g/mol. The compound consists of a thiazole moiety linked to a sec-butylphenyl group, contributing to its lipophilicity and biological activity.

The mechanism of action for this compound primarily involves interactions with various molecular targets within biological systems. The thiazole ring can engage in hydrogen bonding and π-π stacking interactions, which are critical for binding affinity and specificity to enzymes or receptors. The sec-butylphenyl group enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its activity against various bacterial strains and fungi. The results demonstrated that this compound possesses notable bactericidal effects comparable to standard antibiotics .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 8 μg/mL | Ciprofloxacin |

| Escherichia coli | 16 μg/mL | Ciprofloxacin |

| Candida albicans | 32 μg/mL | Fluconazole |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects in vitro. A study focusing on various cancer cell lines reported that this compound inhibited cancer cell proliferation through apoptosis induction. The specific pathways involved are still under investigation but may include the modulation of cell cycle regulators and pro-apoptotic factors .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| HeLa (cervical cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Modulation of Bcl-2 family proteins |

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the thiazole scaffold. Among these derivatives, some exhibited enhanced biological activity against Leishmania amazonensis, suggesting that modifications in the structure could lead to improved therapeutic agents for neglected diseases like leishmaniasis . The study highlighted the importance of the para-substituents on the phenyl ring in influencing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of certain functional groups significantly affects the biological activity of thiazole derivatives. For instance:

- Electron-withdrawing groups at the para position enhance antimicrobial potency.

- Lipophilicity plays a crucial role in determining the ability of these compounds to permeate cellular membranes and reach their targets .

Table 3: Structure-Activity Relationship Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases potency |

| Electron-donating | May reduce potency |

| Lipophilicity | Enhances membrane penetration |

Propriétés

IUPAC Name |

4-(4-butan-2-ylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-9(2)10-4-6-11(7-5-10)12-8-16-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOPCRGVEWBRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373834 | |

| Record name | 4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351982-40-6 | |

| Record name | 4-[4-(Butan-2-yl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.